molecular formula C18H22BrN B3825820 1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine

1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine

Cat. No.: B3825820
M. Wt: 332.3 g/mol
InChI Key: JWXAAZARTCPMEE-UHFFFAOYSA-N
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Description

1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This particular compound is characterized by the presence of a benzyl group, a bromine atom, and two prop-2-enyl groups attached to the pyridine ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine can be achieved through several synthetic routes. One common method involves the bromination of 1-benzyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another synthetic route involves the alkylation of 1-benzyl-5-bromo-2,6-dihydro-2H-pyridine with prop-2-enyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in DMF, potassium cyanide in water or ethanol, thiourea in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or thiols.

Scientific Research Applications

1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of novel polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine: Lacks the bromine atom at the 5-position.

    1-benzyl-5-chloro-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine: Contains a chlorine atom instead of a bromine atom at the 5-position.

    1-benzyl-5-iodo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine: Contains an iodine atom instead of a bromine atom at the 5-position.

Uniqueness

1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine is unique due to the presence of the bromine atom at the 5-position, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of benzyl and prop-2-enyl groups provides a distinct structural framework that can be exploited for designing new compounds with desired properties.

Properties

IUPAC Name

1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN/c1-3-8-16-12-13-17(19)18(9-4-2)20(16)14-15-10-6-5-7-11-15/h3-7,10-11,13,16,18H,1-2,8-9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXAAZARTCPMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=C(C(N1CC2=CC=CC=C2)CC=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine
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1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine
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1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine
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1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine
Reactant of Route 5
1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine
Reactant of Route 6
1-benzyl-5-bromo-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine

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